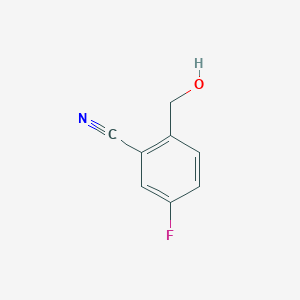

5-Fluoro-2-(hydroxymethyl)benzonitrile

Description

Properties

Molecular Formula |

C8H6FNO |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

5-fluoro-2-(hydroxymethyl)benzonitrile |

InChI |

InChI=1S/C8H6FNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,11H,5H2 |

InChI Key |

YFKQAEOUCDGOGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)CO |

Origin of Product |

United States |

Preparation Methods

Fluorination of Benzonitrile Precursors

One common approach involves starting with a chlorobenzonitrile derivative, which undergoes nucleophilic aromatic substitution with fluoride ions to replace chlorine with fluorine. This reaction is typically carried out in polar aprotic solvents such as sulfolane, N-methylpyrrolidone, or dimethylformamide at elevated temperatures (180–250 °C) to facilitate substitution.

- The use of sequestering agents like tris(trioxaalkyl)amines improves fluoride ion availability and reaction efficiency.

- Reaction times range from 3 to 24 hours depending on substrate and conditions.

- Excess fluoride (10–50 mol%) is used to drive the reaction to completion.

This method yields fluorobenzonitrile intermediates with high regioselectivity and purity suitable for further functionalization.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group is introduced via nucleophilic addition of formaldehyde to the fluorobenzonitrile intermediate under basic conditions.

- Typically, 2-fluorobenzonitrile is reacted with formaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

- The reaction proceeds through nucleophilic attack of the aromatic ring ortho or para to the nitrile group, favoring the 2-position for hydroxymethyl substitution.

- Reaction temperatures are generally mild (room temperature to 60 °C) to prevent side reactions.

- The product is isolated by extraction and purification techniques such as recrystallization or chromatography.

This method is widely used due to its simplicity and good yields of 5-fluoro-2-(hydroxymethyl)benzonitrile.

Alternative Synthetic Routes

Other synthetic routes include:

- Reduction of 5-fluoro-2-formylbenzonitrile to the corresponding hydroxymethyl derivative using reducing agents like sodium borohydride.

- Direct hydroxymethylation via metal-catalyzed coupling reactions, although these are less common and more complex.

Industrial scale synthesis often adapts these methods with process optimizations such as continuous flow reactors, catalyst recycling, and solvent recovery to improve efficiency and sustainability.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fluorination of chlorobenzonitrile | KF with sequestering agent in sulfolane | 180–250 °C | 3–24 hours | 70–90 | Excess KF used; sequestering agent critical |

| Hydroxymethylation | Formaldehyde, base (NaOH or K2CO3) | 25–60 °C | 2–6 hours | 60–85 | Mild conditions to avoid side reactions |

| Reduction (alternative) | NaBH4 or LiAlH4 | 0–25 °C | 1–3 hours | 75–90 | Used if starting from aldehyde intermediate |

- The fluorination step is highly dependent on solvent choice and temperature; sulfolane is preferred for its high boiling point and polarity, which stabilizes fluoride ions.

- The hydroxymethylation reaction proceeds via nucleophilic aromatic substitution facilitated by the electron-withdrawing nitrile group, which activates the ring toward electrophilic attack by formaldehyde.

- Purification typically involves aqueous workup, organic solvent extraction (e.g., isopropyl acetate), and charcoal treatment to remove impurities.

- Analytical techniques such as HPLC and NMR confirm the regioselectivity and purity of the final product.

- Industrial processes emphasize reaction scalability, safety under high temperature and pressure, and minimizing hazardous waste.

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (Fluorination) | Chlorobenzonitrile | KF, sequestering agent, sulfolane, 180–250 °C | High regioselectivity, scalable | High temperature, long reaction time |

| Hydroxymethylation with Formaldehyde | 2-Fluorobenzonitrile | Formaldehyde, base, mild temperature | Simple, good yield | Requires careful pH control |

| Reduction of Aldehyde Intermediate | 5-Fluoro-2-formylbenzonitrile | NaBH4 or LiAlH4, low temperature | High yield, selective | Requires aldehyde intermediate |

The preparation of 5-fluoro-2-(hydroxymethyl)benzonitrile is well-established through a combination of nucleophilic aromatic substitution to introduce fluorine and subsequent hydroxymethylation using formaldehyde under basic conditions. These methods provide efficient, scalable routes with good yields and high regioselectivity. Industrial adaptations focus on optimizing reaction parameters and purification steps to meet production demands. The compound’s synthesis is supported by extensive research and patent literature, confirming the robustness of these preparation methods.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitrile group can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Fluoro-2-(carboxymethyl)benzonitrile

Reduction: 5-Fluoro-2-(hydroxymethyl)benzylamine

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

5-Fluoro-2-(hydroxymethyl)benzonitrile has several notable applications:

Medicinal Chemistry

- Pharmaceutical Development : The compound shows promise as a pharmaceutical intermediate due to its ability to interact with specific enzymes and metabolic pathways. Preliminary studies indicate potential interactions that may enhance its binding affinity to biological targets.

- Anticancer Activity : Research on structurally similar fluorinated compounds has demonstrated significant growth inhibition in cancer cell lines, suggesting that 5-Fluoro-2-(hydroxymethyl)benzonitrile may possess similar anticancer properties .

Enzyme Interaction Studies

The compound's structural features may allow it to modulate enzyme activity through binding interactions. This aspect is crucial for understanding its role in biochemical pathways and its potential therapeutic applications.

The biological effects of 5-Fluoro-2-(hydroxymethyl)benzonitrile can vary significantly based on dosage:

- Low Doses : May enhance cellular function and metabolic activity.

- High Doses : Could lead to toxicity and cellular damage.

Understanding the transport and distribution mechanisms of this compound is vital for determining its biological efficacy and therapeutic potential.

Case Studies and Research Findings

Although specific case studies on 5-Fluoro-2-(hydroxymethyl)benzonitrile are sparse, related research highlights the significance of fluorinated compounds in drug discovery:

- Anticancer Activity : Studies on related fluorinated derivatives have shown significant inhibition of cancer cell proliferation with IC50 values in the nanomolar range.

- Stability Concerns : Research indicates that some fluorinated compounds can exhibit instability under physiological conditions, affecting their therapeutic applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(hydroxymethyl)benzonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

5-Fluoro-2-(trifluoromethyl)benzonitrile

- Structure : Replaces hydroxymethyl with a trifluoromethyl (-CF3) group.

- Properties : Higher molecular weight (189.11 g/mol) and lipophilicity due to the electron-withdrawing -CF3 group. Used in fluorinated building blocks for drug discovery .

- Applications : Likely employed in environments requiring enhanced stability against oxidation.

5-Fluoro-2-(trifluoromethoxy)benzonitrile

- Structure : Contains a trifluoromethoxy (-OCF3) group instead of hydroxymethyl.

- Properties : Molecular weight 205.11 g/mol; the -OCF3 group increases steric bulk and electron deficiency. Utilized in PAK1-selective degraders and kinase inhibitors .

5-Bromo-2-hydroxybenzonitrile

- Structure : Substitutes fluorine with bromine and hydroxymethyl with a hydroxyl (-OH) group.

- Properties : Exhibits strong hydrogen bonding (O-H···N, ~2.8 Å) in crystal lattices. Used in antiretroviral and anticancer agents .

5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile

- Structure: Features an aminooxy (-ON=C(CH3)2) substituent.

- Properties: Molecular weight 192.19 g/mol; the aminooxy group enables oxime formation. Applications include prodrug synthesis and targeted delivery .

5-Fluoro-2-hydroxybenzonitrile

- Structure : Hydroxyl (-OH) replaces hydroxymethyl.

- Properties : Increased acidity (pKa ~8–10) compared to hydroxymethyl derivatives. Used in photochemical and catalytic reactions .

Physicochemical Properties

Biological Activity

5-Fluoro-2-(hydroxymethyl)benzonitrile is an organic compound with a molecular formula of CHFNO, characterized by a fluorine atom, a hydroxymethyl group (-CHOH), and a nitrile group (-C≡N) attached to a benzene ring. This unique structure allows for diverse chemical reactivity and potential applications in medicinal chemistry and materials science. The biological activity of this compound has been the subject of various studies, focusing on its interactions with biological targets, particularly enzymes involved in drug metabolism.

- Molecular Weight : 151.14 g/mol

- Functional Groups :

- Fluorine atom (F)

- Hydroxymethyl group (-CHOH)

- Nitrile group (-C≡N)

The biological activity of 5-Fluoro-2-(hydroxymethyl)benzonitrile is primarily attributed to its ability to interact with specific enzymes and metabolic pathways. Preliminary studies suggest that this compound may enhance binding affinity to biological targets due to its structural features, which could influence its pharmacokinetics and therapeutic effects.

Enzyme Interactions

Research indicates that 5-Fluoro-2-(hydroxymethyl)benzonitrile may act as an enzyme inhibitor. Its interactions with various enzymes are crucial for understanding its potential therapeutic applications. For instance, it has been noted for its ability to inhibit specific kinases involved in cell signaling pathways, which are essential in cancer biology .

Toxicological Considerations

The presence of the fluorine atom in the structure raises concerns regarding toxicity. Compounds containing fluorinated groups can exhibit unique reactivity, potentially leading to toxic effects if they interact with critical biological targets. Studies have shown that fluorinated compounds can alkylate biological targets and lead to toxicity, especially if the fluorine is positioned near nucleophilic sites such as cysteine thiols .

In Vitro Studies

In vitro studies have demonstrated the potential of 5-Fluoro-2-(hydroxymethyl)benzonitrile as an effective inhibitor of certain enzyme activities. For example, research utilizing cell-based assays has shown that modifications to the compound's structure can significantly affect its inhibitory potency against specific kinases .

Stability and Decomposition

Stability studies indicate that while the compound exhibits acceptable stability at elevated temperatures, it may decompose under physiological conditions (pH 7.4 at 50 °C), which could limit its effectiveness as a therapeutic agent . This decomposition could result from hydrolysis reactions where the fluorine atom is displaced by hydroxyl groups, forming less active metabolites.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 151.14 g/mol |

| Potential Enzyme Targets | Various kinases |

| Stability at pH 7.4 (50 °C) | 60-90% decomposition after 7 days |

| IC50 Values (inhibition potency) | Varies by target enzyme |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.